

(4-Isobutyramidophenyl)boronic acid CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Isobutyramidophenyl)boronic acid

Cat. No.: B1387069

[Get Quote](#)

An In-Depth Technical Guide to **(4-Isobutyramidophenyl)boronic acid** for Advanced Research and Drug Development

Introduction

(4-Isobutyramidophenyl)boronic acid is a specialized arylboronic acid that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a boronic acid moiety with an isobutyramide group, make it a valuable building block for the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. Boronic acids, as a class, are recognized for their versatile reactivity, stability, and relatively low toxicity, which allows for their degradation into boric acid, a naturally occurring compound.^[1] This guide provides a comprehensive overview of **(4-Isobutyramidophenyl)boronic acid**, detailing its chemical properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

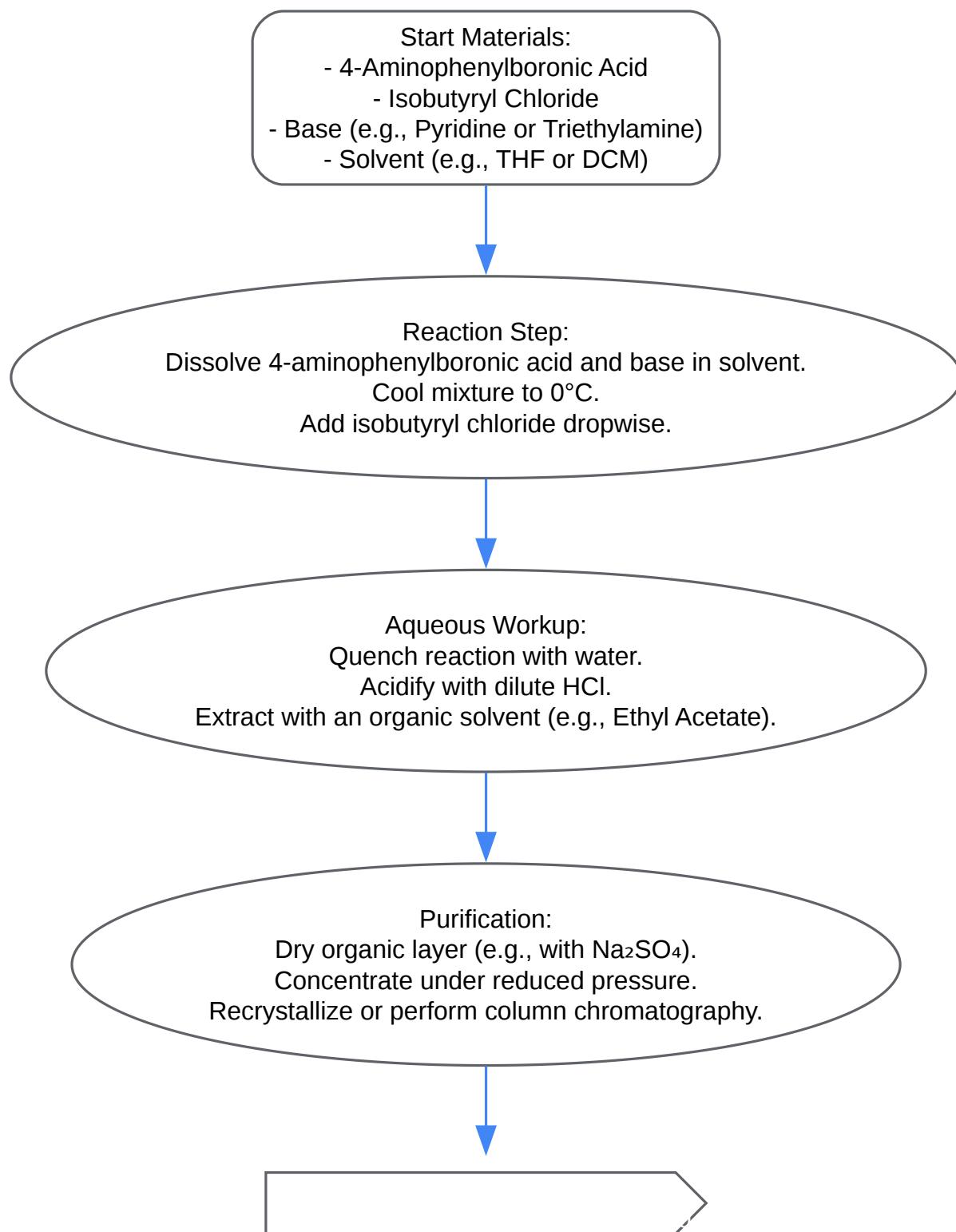
(4-Isobutyramidophenyl)boronic acid is primarily utilized as a synthetic intermediate. Its CAS number is 874219-50-8.^{[2][3]} The presence of the boronic acid group makes it a key participant in palladium-catalyzed cross-coupling reactions, while the isobutyramide tail can be crucial for modulating pharmacokinetic properties or for specific interactions with biological targets.

Key Identifiers and Properties

Property	Value	Source
CAS Number	874219-50-8	[2] [3]
IUPAC Name	(4-Isobutyramidophenyl)boronic acid	[3]
Chemical Formula	C ₁₀ H ₁₄ BNO ₃	[3] [4]
Molecular Weight	207.04 g/mol	[4]
Synonyms	N-4-Boronophenyl isobutyramide, 4-ISOBUTYRAMIDOBENZENEBORONIC ACID	[3]
Appearance	Typically a solid	N/A
Storage	2-8°C, under inert gas	[4]

Chemical Structure

The structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an isobutyramide group [-NHC(O)CH(CH₃)₂] at the para position.


Caption: Chemical structure of **(4-Isobutyramidophenyl)boronic acid**.

Synthesis Pathway

While various methods exist for the synthesis of arylboronic acids, a common and efficient laboratory-scale approach for preparing **(4-Isobutyramidophenyl)boronic acid** involves the acylation of a commercially available aminophenylboronic acid precursor. This method offers high yields and good functional group tolerance.

Proposed Synthetic Workflow: Acylation of 4-Aminophenylboronic Acid

The synthesis can be achieved by reacting 4-aminophenylboronic acid with isobutyryl chloride in the presence of a base to neutralize the HCl byproduct.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(4-Isobutyramidophenyl)boronic acid**.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard acylation methods for aminophenylboronic acids.

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenylboronic acid (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** Cool the stirred solution to 0°C using an ice bath. Add isobutyryl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below 5°C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding water. Acidify the mixture to a pH of ~3-4 with 1M HCl.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.^[5] This reaction is extensively used in pharmaceutical manufacturing due to its high efficiency, mild reaction conditions, and broad functional group tolerance.^{[6][7]} **(4-Isobutyramidophenyl)boronic acid** is an excellent coupling partner for introducing the isobutyramidophenyl moiety onto various molecular scaffolds.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed coupling of **(4-Isobutyramidophenyl)boronic acid** with an aryl halide (Ar-X).

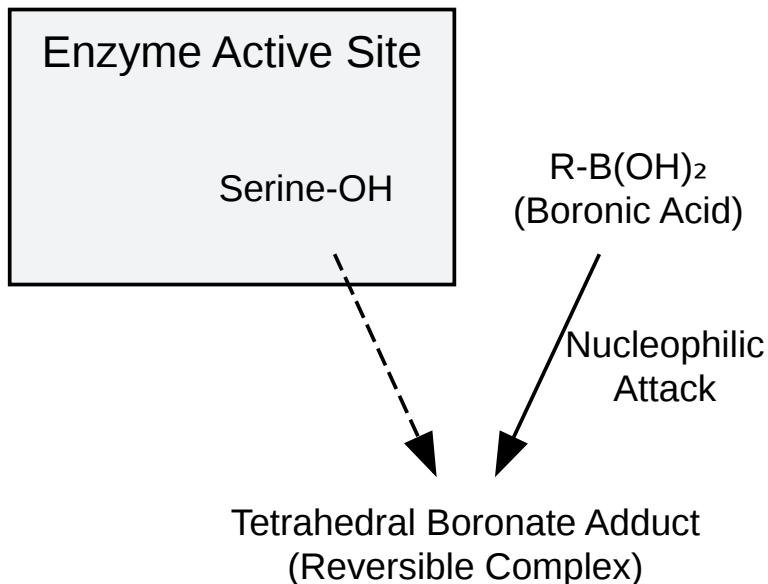
- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), **(4-Isobutyramidophenyl)boronic acid** (1.2-1.5 eq), and a base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 eq).^[5]
- Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/ H_2O 4:1, or DMF) via syringe.^[5]
- Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously until the starting material is consumed (monitored by TLC or LC-MS).
- Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Typical Suzuki-Miyaura Reaction Conditions

The choice of catalyst, base, and solvent is critical for the success of the coupling reaction and can be optimized for specific substrates.

Entry	Aryl Halide (Example)	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	5-Bromonicotinic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	DMF	80	85	[5]
2	2-Iodocyclohexenone	Pd(0)/C (5)	Na ₂ CO ₃	DME/H ₂ O	25	High	[6]
3	DNA-conjugated Aryl Iodide	Na ₂ PdCl ₄ /sSPhos (20)	K ₂ CO ₃	H ₂ O/ACN	37	Variable	[9]

Role in Medicinal Chemistry and Drug Discovery


The boronic acid functional group is a key pharmacophore in modern drug design.[10] It acts as a Lewis acid and can form reversible covalent bonds with diol-containing molecules, such as sugars, or with the hydroxyl group of serine residues in the active sites of enzymes.[11] This unique binding mechanism has been exploited to design highly potent and selective enzyme inhibitors.

Application as a Proteasome Inhibitor Precursor

(4-Isobutyramidophenyl)boronic acid is a crucial intermediate in the synthesis of proteasome inhibitors, a class of drugs used to treat certain cancers, most notably multiple myeloma.[4] The proteasome is a cellular complex responsible for degrading proteins; its inhibition leads to the accumulation of regulatory proteins, triggering apoptosis (programmed cell death) in cancer cells.[1] The groundbreaking drug Bortezomib (Velcade®) is a dipeptidyl boronic acid that serves as a potent proteasome inhibitor.[12] The isobutyramide portion of **(4-Isobutyramidophenyl)boronic acid** can be analogous to side chains in peptide-based inhibitors, contributing to binding affinity and specificity.

Mechanism of Boronic Acid-Based Enzyme Inhibition

The boron atom in the boronic acid group is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

[Click to download full resolution via product page](#)

Caption: Interaction of a boronic acid with a serine residue in an enzyme active site.

Conclusion

(4-Isobutyramidophenyl)boronic acid is a highly valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and pharmaceutical drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl systems. Furthermore, its role as a key building block for boronic acid-based drugs, particularly proteasome inhibitors, underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this compound in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 874219-50-8|(4-Isobutyramidophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. pschemicals.com [pschemicals.com]
- 4. (4-Isobutyramidophenyl)boronic acid [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(4-Isobutyramidophenyl)boronic acid CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387069#4-isobutyramidophenyl-boronic-acid-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com